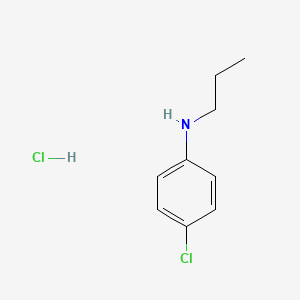

4-chloro-N-propylaniline hydrochloride

Description

Substitution Patterns

- 4-Chloroaniline (C₆H₆ClN) : Lacks alkylation on the amine group, existing as a free base .

- 4-Chloro-N-methylaniline (C₇H₈ClN) : Features a methyl group (-CH₃) instead of propyl, reducing steric bulk .

- 4-Chloro-N-isopropylaniline (C₉H₁₂ClN) : Branched isopropyl group (-CH(CH₃)₂) introduces distinct steric and electronic effects .

Table 2: Structural Comparison of Chlorinated Aniline Derivatives

Electronic Effects

Salt Formation

Hydrochloride salts, like 4-chloro-N-propylaniline hydrochloride, exhibit higher aqueous solubility than their free-base counterparts due to ionic dissociation. For example, the hydrochloride salt dissolves readily in polar solvents (e.g., water, ethanol), whereas the free base is more soluble in organic solvents like dichloromethane .

Properties

IUPAC Name |

4-chloro-N-propylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSZRLQVHYJKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination via Ammonium Salt Intermediates

A well-documented approach involves converting the starting 2,6-dialkylanilines into their ammonium salts, which are then subjected to chlorination. Although the referenced patent primarily discusses 4-chloro-2,6-dialkylanilines, the methodology is adaptable to para-chlorination of N-alkylanilines such as N-propylaniline.

-

- Temperature range: -15°C to 100°C (preferably 0°C to 80°C).

- Chlorination agents: Chlorine gas or sulfuryl chloride.

- Solvents: Inert organic solvents such as carbon tetrachloride (CCl4), toluene, or mixtures with ethanol.

- Catalysts: Friedel-Crafts catalysts (e.g., iodine) may be used to enhance selectivity.

-

- The ammonium salt of N-propylaniline reacts with the chlorinating agent to form 4-chloro-N-propylanilinium salt.

- Subsequent hydrolysis or alkali treatment liberates the free base.

-

- Hydrolysis of by-products with aqueous acid.

- Separation of salts by filtration or distillation.

- Fractional distillation under reduced pressure to obtain pure 4-chloro-N-propylaniline.

- Final treatment with hydrochloric acid to form the hydrochloride salt.

Direct Chlorination of N-propylaniline

Direct chlorination without ammonium salt formation can be carried out but often leads to lower selectivity and yield due to side reactions. Careful control of reaction parameters and use of selective chlorinating agents are critical.

Formation of 4-Chloro-N-propylaniline Hydrochloride

After chlorination, the free base can be converted into the hydrochloride salt by:

- Bubbling hydrogen chloride gas through a solution of the free base in an inert solvent.

- Treatment with aqueous hydrochloric acid followed by crystallization.

The hydrochloride salt typically precipitates as colorless crystals, which can be isolated by filtration and dried.

Summary of Key Reaction Parameters and Yields

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting material | N-propylaniline or 2,6-dialkylaniline ammonium salt | Adapted for para-chlorination |

| Chlorination agent | Chlorine gas, sulfuryl chloride | Chlorine gas preferred for selectivity |

| Solvent | Carbon tetrachloride, toluene, ethanol | Inert solvents to stabilize reaction |

| Temperature | -15°C to 100°C (preferably 0°C to 80°C) | Controlled to avoid side reactions |

| Reaction time | 4 to 6 hours | Slow addition of chlorinating agent |

| Catalyst | Iodine (optional) | Enhances chlorination efficiency |

| Yield of chlorinated product | 60% to 75% (based on starting amine) | Varies with conditions and substrate |

| Purity after distillation | >99% by gas chromatography | High purity achievable |

| Hydrochloride formation | HCl gas or aqueous HCl treatment | Produces crystalline salt |

Research Findings and Notes

- Chlorination of ammonium salts of N-alkylanilines provides better regioselectivity for para-chlorination compared to direct chlorination of free amines.

- Use of inert solvents like carbon tetrachloride stabilizes reactive intermediates and facilitates controlled chlorination.

- Hydrolysis of the crude chlorinated mixture with aqueous acid improves operational safety by decomposing hydrolysable by-products before distillation.

- Friedel-Crafts catalysts such as iodine can improve yields by promoting electrophilic aromatic substitution.

- The hydrochloride salt form enhances the compound's stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-propylaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

4-chloro-N-propylaniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-propylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : Likely $ \text{C}9\text{H}{13}\text{Cl}2\text{N} $ (free base: $ \text{C}9\text{H}_{12}\text{ClN} $, with HCl addition).

- Molecular Weight : Estimated ~205.9 g/mol (calculated from free base + HCl).

- Substituents : Chlorine at position 4 on the benzene ring; linear propyl chain on the nitrogen.

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent positions, nitrogen alkylation, or functional groups. Below is a detailed analysis based on structural and physicochemical properties inferred from the evidence:

2.1. Substituent Position Variations

3-Chloro-4-methyl-N-propylaniline Hydrochloride ():

- Molecular Formula : $ \text{C}{10}\text{H}{14}\text{ClN} \cdot \text{HCl} $.

- Molecular Weight : ~183.45 g/mol (free base) + HCl.

- Structural Differences : Chlorine at position 3 and methyl at position 4 on the benzene ring.

2.2. Nitrogen Substituent Variations

- Molecular Formula : $ \text{C}8\text{H}{10}\text{ClN} \cdot \text{HCl} $.

- Molecular Weight : ~177.5 g/mol (free base) + HCl.

- Structural Differences : Ethyl group (shorter chain) on nitrogen.

4-Chloro-N-isopropylaniline ():

- Molecular Formula : $ \text{C}9\text{H}{12}\text{ClN} \cdot \text{HCl} $.

- Molecular Weight : ~193.5 g/mol (free base) + HCl.

- Structural Differences : Branched isopropyl group on nitrogen.

- Implications : Steric hindrance from branching may affect solubility or interaction with biological targets .

4-Chloro-N-(cyclopropylmethyl)aniline ():

- Molecular Formula : $ \text{C}{10}\text{H}{12}\text{ClN} $.

- Molecular Weight : 181.66 g/mol (free base).

- Structural Differences : Cyclopropane ring fused to the nitrogen substituent.

- Implications : The rigid cyclopropyl group could influence conformational stability and metabolic resistance .

2.3. Tabular Comparison of Key Properties

| Compound | Molecular Formula (Free Base) | Molecular Weight (Free Base, g/mol) | Nitrogen Substituent | Chlorine Position |

|---|---|---|---|---|

| 4-Chloro-N-propylaniline HCl | $ \text{C}9\text{H}{12}\text{ClN} $ | 169.65 (free base) | Propyl (linear) | 4 |

| 3-Chloro-4-methyl-N-propylaniline HCl | $ \text{C}{10}\text{H}{14}\text{ClN} $ | 183.45 | Propyl (linear) | 3 |

| 4-Chloro-N-ethylaniline | $ \text{C}8\text{H}{10}\text{ClN} $ | 155.63 | Ethyl | 4 |

| 4-Chloro-N-isopropylaniline | $ \text{C}9\text{H}{12}\text{ClN} $ | 169.65 | Isopropyl (branched) | 4 |

| 4-Chloro-N-(cyclopropylmethyl)aniline | $ \text{C}{10}\text{H}{12}\text{ClN} $ | 181.66 | Cyclopropylmethyl | 4 |

Research Findings and Implications

- Structural Effects on Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 4-chloro-N-propylaniline hydrochloride is expected to have improved solubility compared to its cyclopropylmethyl analog (), which lacks a salt form in the cited data .

- Steric and Electronic Factors : Branched substituents (e.g., isopropyl) may reduce crystallinity or alter pharmacokinetic profiles, while linear chains (e.g., propyl) favor flexibility in molecular interactions .

- Purity Considerations: notes a purity of 95% for unspecified analogs, suggesting that synthetic routes for such compounds may require optimization to minimize impurities .

Biological Activity

4-Chloro-N-propylaniline hydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Chloro-N-propylaniline hydrochloride has the following structural formula:

- Molecular Formula : CHClN

- SMILES : CCCNC1=CC(=C(C=C1)Cl)C

The presence of a chlorine atom and a propyl group on the aniline ring influences its reactivity and biological interactions, making it a compound of interest in pharmacological research.

The biological activity of 4-chloro-N-propylaniline hydrochloride is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The chlorine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This mechanism is crucial for its potential roles in drug development and enzyme inhibition.

Enzyme Interaction

Research indicates that 4-chloro-N-propylaniline hydrochloride may inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its interactions with cytochrome P450 enzymes, which are essential for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its metabolic implications.

Anticancer Potential

Recent studies have evaluated the compound's potential as an anticancer agent. It was found to exhibit inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are critical in drug resistance mechanisms in cancer therapy. The compound's ability to modulate these transporters may enhance the efficacy of existing chemotherapeutic agents by increasing their intracellular concentrations .

Case Studies

-

Study on Enzyme Inhibition :

- A study investigated the effects of 4-chloro-N-propylaniline hydrochloride on cytochrome P450 activity. Results indicated significant inhibition, suggesting potential drug-drug interaction risks when co-administered with other medications metabolized by these enzymes.

- Anticancer Efficacy :

Table 1: Comparison of Biological Activities

Table 2: Synthesis and Yield Data

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Reaction with para-substituted anilines | 76% | Synthesis involved refluxing with ethanol |

| Interaction with cytochrome P450 substrates | N/A | Evaluated for enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-N-propylaniline hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chloroaniline with propyl halides under alkaline conditions. Optimization includes controlling reaction temperature (e.g., 60–80°C) and using catalysts like triethylamine to enhance alkylation efficiency. Post-synthesis, the hydrochloride salt is formed via acidification with HCl. Purity validation through HPLC (≥95% purity, as noted in related compounds) ensures product quality .

Q. Which spectroscopic techniques are essential for characterizing 4-chloro-N-propylaniline hydrochloride, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : Analyze NMR for aromatic proton signals (δ 6.8–7.4 ppm) and propyl chain resonances (δ 1.0–1.6 ppm). NMR confirms chlorine substitution via deshielded aromatic carbons.

- IR : Look for N–H stretching (~3300 cm) and C–Cl vibrations (~750 cm).

- Mass Spectrometry : Molecular ion peaks at m/z ~197 (free base) and adducts (e.g., [M+H]) validate molecular weight. X-ray crystallography (as in related aniline derivatives) provides definitive structural confirmation .

Q. What purification methods are recommended for achieving high-purity 4-chloro-N-propylaniline hydrochloride, and how is purity validated?

- Methodological Answer : Recrystallization using ethanol/water mixtures is effective. For higher purity, employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution). Validate purity via HPLC (retention time matching) and elemental analysis (C, H, N, Cl within ±0.3% theoretical values). Purity standards (≥95%) align with protocols for structurally similar amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing 4-chloro-N-propylaniline hydrochloride derivatives?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use 2D NMR (e.g., - HSQC, COSY) to resolve overlapping signals. Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts). For ambiguous cases, X-ray diffraction (as applied in crystallography studies of chloro-anilines) provides definitive structural clarity .

Q. What computational methods are used to study the electronic properties of 4-chloro-N-propylaniline hydrochloride, and how do they inform experimental design?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) model electron distribution, highlighting electrophilic regions (e.g., chlorine-substituted aromatic ring). HOMO-LUMO gaps predict reactivity in further functionalization. PubChem-derived SMILES notations (e.g.,

C1=CC(=C(C=C1Cl)NCCC)Cl.Cl) enable molecular dynamics simulations to study solubility and aggregation behavior .

Q. How can reaction conditions be systematically varied to improve the yield of 4-chloro-N-propylaniline hydrochloride in multi-step syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize variables:

- Solvent polarity : Test polar aprotic solvents (e.g., DMF) vs. non-polar (toluene).

- Catalyst loading : Vary triethylamine (0.5–2.0 equiv).

- Temperature : Screen 50–100°C.

Analyze results via response surface methodology (RSM). Custom synthesis protocols for analogous compounds (e.g., 96% yield for 4-chloro-N-allylaniline) provide benchmarks .

Q. What safety precautions are critical when handling 4-chloro-N-propylaniline hydrochloride in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; in case of exposure, rinse skin/eyes with water for 15 minutes (per OSHA guidelines). Store in airtight containers away from oxidizers. First-aid measures align with protocols for chlorinated anilines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.